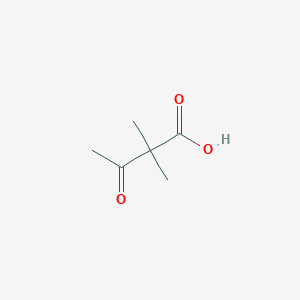
(5-Bromothiophen-2-yl)tributylstannane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a Stille coupling reaction . Specifically, thiophene derivatives (such as thiophene, thieno[3,2-b]thiophene, dithieno[3,2-b:2’,3’-d]thiophene, or thieno[2,3-d]thiophene) are coupled with tris(5-bromothiophen-2-yl)-1,3,5-triazine as the acceptor unit. By varying the size of the thiophene derivatives, the resulting polymers exhibit different band gaps (Eg) .
Applications De Recherche Scientifique
Radical Cyclizations
Efficiency in Radical Cyclizations : (5-Bromothiophen-2-yl)tributylstannane demonstrates significant efficiency as a radical acceptor in radical-mediated intramolecular cyclizations. This is evident in its reaction with 5-bromo-2-pentanol, which results in the synthesis of compounds like (±) (cis-6-methyltetrahydropyran-2-yl)acetic acid, a known component of civet (Lee, Jin, Lee, & Min, 1993).
Influence on Regioselectivity : The compound shows a remarkable effect on the regioselectivity of cyclization reactions, as seen in the treatment of various bromides and alkenes with tributylstannane (Beckwith & Lawrence, 1979).
Electropolymerization and Complex Formation
- Catalytic System for Coupling Reactions : A new catalytic system utilizing thienylstannanes, including this compound, has been developed for coupling with dibromopyridine. This system is useful in the synthesis and electropolymerization of complex organic molecules (Krompiec et al., 2008).
Organic Synthesis and Antibacterial Activities
Applications in Organic Synthesis : This compound is instrumental in the synthesis of various organic structures, including pyrrolidinones and pyrrolooxazolones, demonstrating high diastereoselectivity and efficacy in radical cyclizations (Yuasa, Ando, & Shibuya, 1996).
Antibacterial and Antifungal Properties : Compounds synthesized using this compound have shown notable antibacterial and antifungal activities. This includes a variety of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones (Sharma et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromothiophen-2-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYNNAAWHVCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577729 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143724-36-1 | |
| Record name | (5-Bromothiophen-2-yl)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



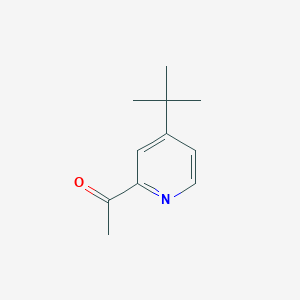
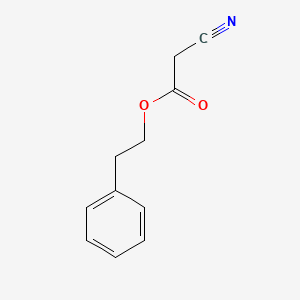
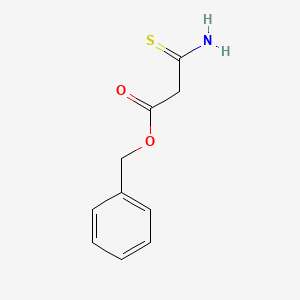
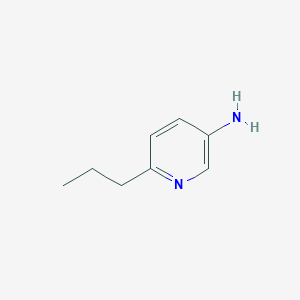
![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)

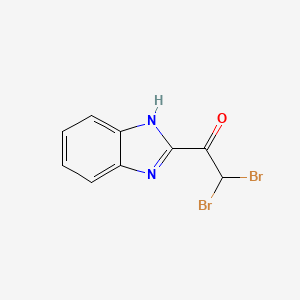



![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)
![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)

